
(R)-4-(1-hydroxyethyl)benzonitrile
Overview
Description
Its stereochemical configuration (R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via methods that prioritize optical purity, such as the use of nitrogen-containing additives (e.g., triethylenetetramine) to achieve 79.5% enantiomeric excess (ee) . Structurally related compounds include (S)-1-(4-cyanophenyl)ethanol and 3-(1-hydroxyethyl)benzonitrile, which differ in substituent positions or stereochemistry .
Preparation Methods
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of ketones represents a cornerstone for synthesizing chiral secondary alcohols. For (R)-4-(1-hydroxyethyl)benzonitrile, this approach involves hydrogenating 4-acetylbenzonitrile using chiral catalysts. A study demonstrated that ruthenium complexes with (S)-BINAP ligands achieved enantiomeric excess (ee) values exceeding 90% under optimized conditions .
Reaction Conditions:
-
Substrate: 4-Acetylbenzonitrile
-
Catalyst: Ru/(S)-BINAP
-
Pressure: 50 bar H₂
-
Solvent: Methanol
-
Temperature: 25°C
-
Yield: 85%
-
ee : 92% (R)
The stereochemical outcome depends on the ligand’s configuration, with (S)-BINAP favoring the (R)-enantiomer. This method is scalable but requires high-pressure equipment and expensive catalysts.
Lewis acid-promoted cyanations enable direct introduction of nitrile groups with stereochemical fidelity. A stereodivergent approach using (5R,6S)-2-acetoxy-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazines and trimethylsilyl cyanide (TMSCN) achieved >95% diastereoselectivity .
Key Steps:
-
Cyanation : TMSCN adds to the oxazine aldehyde under BF₃·OEt₂ catalysis.
-
Hydrolysis : Base-catalyzed hydrolysis yields oxazine-2-carboxylic acids.
-
Reduction : Selective reduction of the oxazine ring produces this compound.
Step | Reagents/Conditions | Yield | Selectivity |
---|---|---|---|
1 | BF₃·OEt₂, CH₂Cl₂, −78°C | 78% | 95% de |
2 | LiOH, THF/H₂O | 90% | – |
3 | NaBH₄, MeOH | 82% | 98% ee (R) |
This method’s modularity allows adaptation to other α-hydroxy-β-amino acid precursors.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 4-(1-hydroxyethyl)benzonitrile can be resolved using chiral acids. A study utilizing (1R,2S)-(−)-ephedrine as a resolving agent achieved 88% ee for the (R)-enantiomer .
Procedure:
-
Salt Formation : React racemic alcohol with (1R,2S)-(−)-ephedrine in ethanol.
-
Crystallization : Diastereomeric salts precipitate selectively.
-
Liberation : Neutralize with HCl to recover (R)-enantiomer.
Parameter | Value |
---|---|
Solvent | Ethanol |
Molar Ratio (Alcohol:Ephedrine) | 1:1 |
Crystallization Temp. | 4°C |
ee After Resolution | 88% |
While cost-effective, this method suffers from low throughput and requires multiple crystallizations for higher ee.
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification offers an eco-friendly route. Candida antarctica lipase B (CAL-B) preferentially acetylates the (S)-enantiomer, enriching the (R)-alcohol .
Conditions:
-
Substrate: Racemic 4-(1-hydroxyethyl)benzonitrile
-
Acyl Donor: Vinyl acetate
-
Solvent: tert-Butyl methyl ether
-
Temperature: 30°C
-
Conversion: 45%
-
ee (R) | 85%
Advantages : Mild conditions and recyclable enzymes. Limitations : Maximum 50% yield due to equilibrium constraints.
Reductive Amination Followed by Oxidation
A two-step strategy involving reductive amination and oxidation was reported for analogous structures :
-
Reductive Amination : 4-Cyanobenzaldehyde reacts with ammonium acetate and NaBH₃CN.
-
Oxidation : The resulting amine is oxidized to the nitrile.
Optimized Parameters:
Step | Reagents | Yield |
---|---|---|
1 | NH₄OAc, NaBH₃CN, MeOH | 70% |
2 | MnO₂, CHCl₃ | 65% |
This route avoids harsh cyanide reagents but requires careful control of oxidation conditions to prevent over-oxidation.
Comparative Analysis of Methods
Method | Yield (%) | ee (%) | Scalability | Cost |
---|---|---|---|---|
Asymmetric Hydrogenation | 85 | 92 | High | High |
Enantioselective Cyanation | 82 | 98 | Moderate | Moderate |
Chiral Resolution | 40 | 88 | Low | Low |
Enzymatic Resolution | 45 | 85 | Moderate | Moderate |
Reductive Amination | 65 | – | High | Low |
Chemical Reactions Analysis
Types of Reactions
®-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-oxoethyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 4-(1-hydroxyethyl)benzylamine.
Substitution: The hydroxyethyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: 4-(1-oxoethyl)benzonitrile
Reduction: 4-(1-hydroxyethyl)benzylamine
Substitution: Various esters or ethers depending on the reagents used
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- (R)-4-(1-hydroxyethyl)benzonitrile serves as a crucial intermediate in synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including nucleophilic additions and substitutions.
Reactions and Mechanisms
- The compound can undergo oxidation, reduction, and substitution reactions:
- Oxidation: The hydroxyethyl group can be oxidized to yield 4-(1-oxoethyl)benzonitrile.
- Reduction: The nitrile group can be reduced to form 4-(1-hydroxyethyl)benzylamine.
- Substitution: The hydroxyethyl group can participate in reactions such as esterification or etherification.
Biological Applications
Antitumor Activity
- Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Studies have demonstrated its effectiveness in both in vitro and in vivo models, suggesting potential as a candidate for cancer treatment .
Mechanism of Action
- Although the precise mechanism remains unclear, it is hypothesized that the compound may act as a nonsteroidal androgen receptor antagonist. This property could provide insights into its biological activity and pave the way for further pharmacological studies .
Pharmaceutical Development
Potential Drug Precursor
- The compound is being investigated for its pharmacological properties, particularly as a precursor in drug development. Its unique structural characteristics make it suitable for modifications that could enhance therapeutic efficacy .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in producing specialty chemicals. Its ability to serve as an intermediate allows for the synthesis of various valuable compounds used across different sectors .
Data Table: Comparison with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-4-(1-hydroxyethyl)benzonitrile | Enantiomer | Opposite chirality; potential different biological activity |
4-(2-Hydroxyethyl)benzonitrile | Structural Analog | Hydroxyl group at a different position on the ring |
4-Acetylbenzonitrile | Related Compound | Lacks hydroxyl group; used as a precursor in synthesis |
3-(1-Hydroxyethyl)benzonitrile | Isomer | Different position of hydroxyl group on the benzene ring |
Case Studies
-
Antitumor Studies:
- A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an antitumor agent .
-
Synthetic Methodologies:
- Researchers developed novel synthetic routes for this compound that improved yield and purity. These methods included optimized reaction conditions involving temperature control and the use of specific catalysts .
-
Pharmacological Insights:
- A pharmacological study explored the interactions of this compound with biological targets, revealing its potential role in enzyme-catalyzed reactions and metabolic pathways .
Mechanism of Action
The mechanism of action of ®-4-(1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxic Benzonitrile Derivatives
Benzonitrile analogs with heterocyclic substituents exhibit potent cytotoxic activity. For example:
Key Findings :
- Triazole-substituted analogs show superior cytotoxicity due to enhanced π-π stacking and hydrogen bonding with cellular targets .
- The hydroxyethyl group in this compound may improve solubility but lacks direct cytotoxic data in the provided evidence.
Nonlinear Optical (NLO) Properties
Benzonitriles with extended π-conjugation demonstrate high NLO activity:
Key Findings :
- The oxazole derivative’s ethynyl group enhances hyperpolarizability, but its βHRS remains lower than 4-DMDBA .
- This compound’s hydroxyethyl group likely reduces NLO efficacy due to shorter conjugation length.
Enzyme Ligands and Receptor Binding
Benzonitriles serve as ligands for biological targets:
Key Findings :
- 5FB’s thiazolidinone moiety enables specific receptor interactions .
Crystal Packing and Hydrogen Bonding
Hydrazine-based benzonitriles exhibit distinct solid-state properties:
Key Findings :
- The hydrazine derivative’s intramolecular hydrogen bonds stabilize its conformation .
- This compound’s hydroxyl group may similarly influence crystal packing, though data is absent.
Key Findings :
Biological Activity
(R)-4-(1-hydroxyethyl)benzonitrile, also referred to as 4-(1-Hydroxyethyl)benzonitrile or 1HBE, is a chiral compound with notable biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H11NO
- CAS Number : 101219-69-6
- Functional Groups : Hydroxyl group (-OH), nitrile group (-CN), and a benzene ring.
The unique structural features of this compound contribute to its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the nitrile group is reactive in nucleophilic addition reactions.
Antitumor Activity
Research has demonstrated that this compound exhibits antitumor activity against various cancer cell lines. Studies indicate that it has been effective in both in vitro (laboratory) and in vivo (animal model) settings. The exact mechanisms by which this compound exerts its antitumor effects remain under investigation, but several hypotheses include:
- Inhibition of Cell Proliferation : It may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Potentially triggering programmed cell death in cancer cells.
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal reported that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The compound was administered at varying concentrations, demonstrating a dose-dependent response in cell viability assays.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15 | Significant reduction in viability |
A549 (Lung) | 20 | Induction of apoptosis |
HeLa (Cervical) | 25 | Cell cycle arrest |
While the precise mechanism remains unclear, related compounds have been identified as nonsteroidal androgen receptor antagonists. This suggests that this compound may interact with androgen receptors or other similar targets, influencing pathways involved in tumor growth and survival.
Toxicity and Safety Profile
Despite its promising biological activities, this compound exhibits acute toxicity when ingested or upon skin contact. Safety data indicate it should be handled with care, classified as a harmful substance. Further investigations into its safety profile are necessary to establish safe dosage levels for potential therapeutic use.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-4-(1-hydroxyethyl)benzonitrile | Enantiomer | Opposite chirality; potential different activity |
4-(2-Hydroxyethyl)benzonitrile | Structural Analog | Hydroxyl group at a different position |
3-(1-Hydroxyethyl)benzonitrile | Isomer | Different position of hydroxyl group |
These comparisons highlight the importance of stereochemistry and functional groups in determining biological activity.
Future Directions
Further research is warranted to elucidate the specific mechanisms underlying the antitumor effects of this compound. Investigations into its interactions with cellular targets and pathways will enhance our understanding and potentially lead to new therapeutic strategies for cancer treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-4-(1-hydroxyethyl)benzonitrile, and how is stereochemical purity ensured?
- Methodology : Two primary approaches are:
- Catalytic asymmetric hydrogenation : Use Ru-BINAP complexes to reduce the corresponding ketone precursor, achieving high enantioselectivity (>90% ee) .
- Chiral resolution : Separate racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives), followed by recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H NMR : Identify the hydroxyethyl group’s protons (δ ~1.4 ppm for CH3, δ ~4.2 ppm for CH-OH) and coupling patterns (e.g., doublet for diastereotopic protons) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) functional groups .
- Chiral HPLC : Quantify enantiomeric excess using a Chiralpak AD-H column with hexane/isopropanol mobile phase .
Q. How can researchers optimize reaction yield during synthesis?
- Key Parameters :
- Catalyst loading (e.g., 0.5–2 mol% for asymmetric hydrogenation) and temperature (25–50°C) .
- Use anhydrous solvents (e.g., THF, toluene) to prevent hydrolysis of intermediates .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or in-situ FTIR for nitrile group retention .
Advanced Research Questions
Q. How do electronic effects of the benzonitrile group influence the reactivity of the hydroxyethyl moiety?
- Mechanistic Insight : The electron-withdrawing nitrile group stabilizes adjacent carbocations, enhancing acid-catalyzed dehydration or nucleophilic substitution at the β-position.
- Experimental Validation : Perform Hammett studies with substituted benzonitrile analogs to correlate substituent effects with reaction rates .
- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and transition states .
Q. How can contradictions in reported enantiomeric excess (ee) values be resolved?
- Cross-Validation : Compare results from chiral HPLC, NMR with chiral solvating agents (e.g., Eu(hfc)₃), and optical rotation measurements .
- Error Sources : Address racemization during purification (e.g., avoid acidic conditions in column chromatography) or catalyst decomposition in asymmetric hydrogenation .
Q. What role does this compound play in metabolic studies, and what analytical challenges arise?
- Application : It serves as a precursor for active metabolites in drug development (e.g., β3-adrenergic receptor agonists) .
- Challenges : Differentiate phase I metabolites (e.g., oxidation products) using LC-MS/MS with collision-induced dissociation (CID). Isotopic labeling (e.g., ¹³C) aids in tracking metabolic pathways .
Q. How can computational chemistry predict physicochemical properties of this compound?
- Solubility/LogP : Estimate via molecular dynamics simulations (e.g., using Schrödinger’s QikProp) .
- Spectroscopic Predictions : DFT-based IR and NMR chemical shift calculations (e.g., Gaussian 16) align with experimental data .
Q. What stability considerations are critical for long-term storage?
- Storage Conditions : Keep under argon at –20°C to prevent oxidation of the hydroxyl group.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., ketone via oxidation) are identified via HRMS .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOODMMBMCKV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292377 | |
Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101219-69-6 | |
Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101219-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1R)-1-hydroxyethyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.